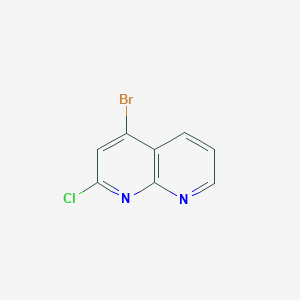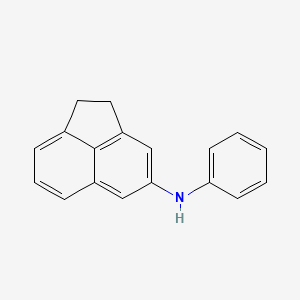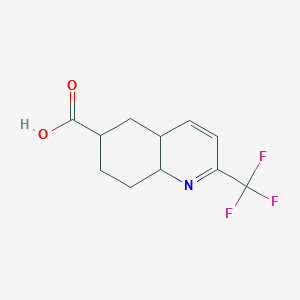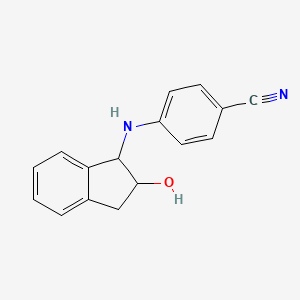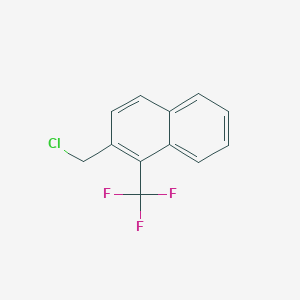
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the naphthalene ring. One common method is the chloromethylation of 1-(trifluoromethyl)naphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
科学研究应用
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-1-(difluoromethyl)naphthalene:
Uniqueness
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C12H8ClF3 |
|---|---|
分子量 |
244.64 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8ClF3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14,15)16/h1-6H,7H2 |
InChI 键 |
XRCLFHVPKMGOAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




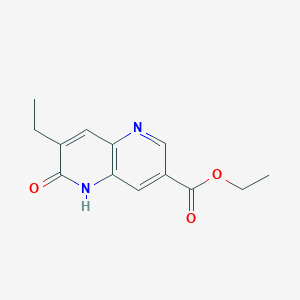
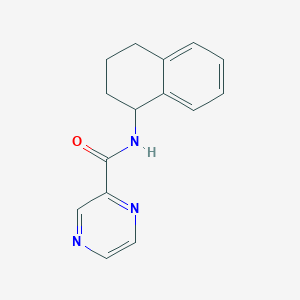
![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)
